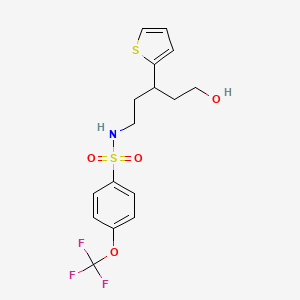
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as THPP-TFM, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects and has shown promise in a number of different applications. In
作用機序
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This results in the enhancement of synaptic plasticity and the improvement of memory function. It may also have other effects on the brain, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In addition to its effects on the brain, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and duration of exposure, and it may have off-target effects that could confound experimental results.
将来の方向性
There are a number of potential future directions for research on N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is in the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research could focus on the development of new compounds that are based on the structure of this compound, but with improved pharmacokinetic properties. Finally, there is also potential for the development of new research tools, such as fluorescent probes or imaging agents, that are based on this compound.
合成法
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide involves several steps, including the reaction of 5-bromo-3-(thiophen-2-yl)pentan-1-ol with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base. This is followed by the addition of hydroxylamine hydrochloride and sodium acetate, which results in the formation of this compound. The synthesis is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide has been used in a number of different scientific research applications. One of the most promising areas of research is in the field of neuroscience, where it has been found to have a variety of effects on the brain. For example, it has been shown to enhance synaptic plasticity and improve memory function in animal models. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4S2/c17-16(18,19)24-13-3-5-14(6-4-13)26(22,23)20-9-7-12(8-10-21)15-2-1-11-25-15/h1-6,11-12,20-21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNLCOHIUMQVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


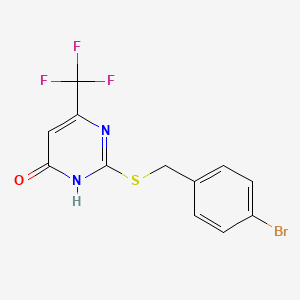
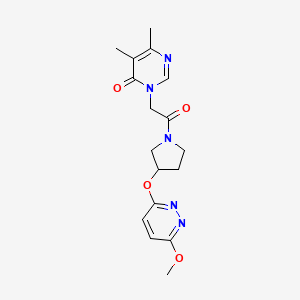
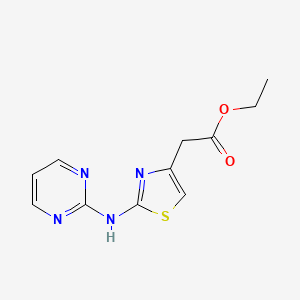
![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)
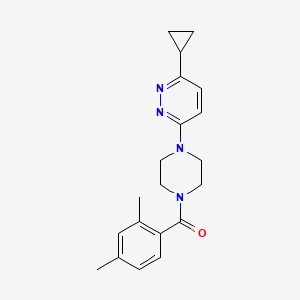
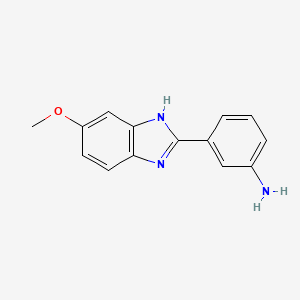


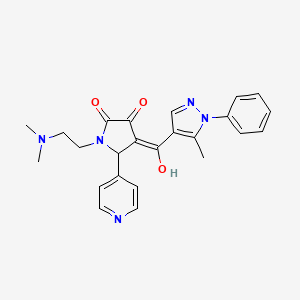
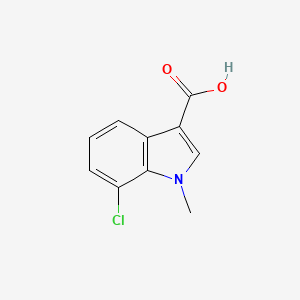

![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)
![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)